molecular formula C8H9BrFN B2555760 5-Bromo-2-fluoro-N,N-dimethylaniline CAS No. 1352214-46-0

5-Bromo-2-fluoro-N,N-dimethylaniline

Cat. No.: B2555760
CAS No.: 1352214-46-0
M. Wt: 218.069
InChI Key: JTBIRMMMLPXWRI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N-dimethylaniline: is an organic compound with the molecular formula C8H9BrFN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-fluoro-N,N-dimethylaniline typically involves the following steps:

Industrial Production Methods:

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry:

5-Bromo-2-fluoro-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness:

5-Bromo-2-fluoro-N,N-dimethylaniline is unique due to the specific positioning of the bromine and fluorine atoms, along with the N,N-dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-fluoro-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBIRMMMLPXWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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